サッカリンナトリウム二水和物

概要

説明

SACCHARIN SODIUM SALT DIHYDRATE is a non-nutritive artificial sweetener widely used in various food and pharmaceutical products. It is known for being approximately 300-500 times sweeter than sucrose, making it an effective sugar substitute. SACCHARIN SODIUM SALT DIHYDRATE appears as white crystalline solid and is highly soluble in water .

科学的研究の応用

SACCHARIN SODIUM SALT DIHYDRATE has a wide range of applications in scientific research:

作用機序

Target of Action

Saccharin sodium dihydrate primarily targets Carbonic Anhydrase 3 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

Saccharin sodium dihydrate acts as an inhibitor of Carbonic Anhydrase 3 . By inhibiting this enzyme, saccharin sodium dihydrate can interfere with the balance of bicarbonate and protons in the body.

Biochemical Pathways

It is known that the inhibition of carbonic anhydrase 3 can disrupt various physiological processes due to the role of this enzyme in maintaining ph balance and helping transport carbon dioxide out of tissues .

Result of Action

The primary result of saccharin sodium dihydrate’s action is its sweetening effect. It is a non-nutritive artificial sweetener that is about 500 times sweeter than sucrose . It is used to sweeten products such as drinks, candies, baked goods, and to mask the bitter taste of some medicines .

生化学分析

Biochemical Properties

Saccharin sodium dihydrate interacts with sweet taste receptors, which are proteins located on the surface of taste bud cells . When these receptors bind to saccharin sodium dihydrate, they trigger a series of biochemical reactions that result in the perception of sweetness .

Cellular Effects

Saccharin sodium dihydrate can influence cell function. For example, it has been shown to affect the balance of bacteria in the gut, which can lead to health issues such as type 2 diabetes and obesity . It can also cause breathing problems, skin irritation, headaches, or gastrointestinal issues in some people .

Molecular Mechanism

Saccharin sodium dihydrate exerts its effects at the molecular level primarily through its interactions with sweet taste receptors . It does not appear to have any significant enzyme inhibition or activation effects .

Temporal Effects in Laboratory Settings

Saccharin sodium dihydrate is heat-stable and does not react chemically with other food ingredients . This makes it a good candidate for use in various food products. Its effects can change over time. For example, long-term use of saccharin sodium dihydrate may decrease energy expenditure at rest, which could potentially lead to weight gain .

Dosage Effects in Animal Models

In animal models, the effects of saccharin sodium dihydrate can vary with different dosages. For example, a study found that dairy cattle supplemented with 2 g of saccharin-based sweetener per day showed changes in their rumen content and rumen epithelium microbiota during heat stress . Another study found that long-term intake of saccharin sodium dihydrate altered the microbiota-gut-hypothalamus axis in guinea pigs .

Metabolic Pathways

Saccharin sodium dihydrate is not metabolized by the body for energy . Instead, it is excreted unchanged . This means that it does not interact with enzymes or cofactors in metabolic pathways .

Transport and Distribution

Information on how saccharin sodium dihydrate is transported and distributed within cells and tissues is currently limited. Given its water solubility , it is likely that it can easily diffuse across cell membranes.

Subcellular Localization

Given its role as a sweetener, it is likely that it interacts primarily with sweet taste receptors on the surface of cells .

準備方法

Synthetic Routes and Reaction Conditions

SACCHARIN SODIUM SALT DIHYDRATE can be synthesized through several methods. One common method involves the reaction of methyl anthranilate with nitrous acid, followed by sulfur dioxide, chlorine, and ammonia . The reaction conditions typically involve controlled temperatures and the use of specific reagents to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, saccharin sodium dihydrate is produced by the oxidation of o-toluenesulfonamide. This process involves the use of oxidizing agents such as potassium permanganate or sodium hypochlorite under controlled conditions . The resulting product is then purified and crystallized to obtain saccharin sodium dihydrate.

化学反応の分析

Types of Reactions

SACCHARIN SODIUM SALT DIHYDRATE undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form saccharin.

Reduction: It can be reduced to form o-toluenesulfonamide.

Substitution: It can undergo substitution reactions to form derivatives such as N-substituted saccharin.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include saccharin, o-toluenesulfonamide, and various N-substituted derivatives .

類似化合物との比較

Similar Compounds

Aspartame: Another artificial sweetener, but it is not heat-stable and has a different metabolic pathway.

Sucralose: A chlorinated derivative of sucrose, which is also heat-stable and used in various food products.

Acesulfame potassium: A heat-stable sweetener often used in combination with other sweeteners to enhance sweetness.

Uniqueness

SACCHARIN SODIUM SALT DIHYDRATE is unique due to its high sweetness potency and stability under various conditions. Unlike aspartame, it does not break down at high temperatures, making it suitable for use in baked goods and other heat-processed foods . Additionally, its non-caloric nature makes it an ideal sweetener for diabetic patients and those looking to reduce caloric intake .

生物活性

Saccharin sodium salt dihydrate, commonly known as sodium saccharin, is a synthetic sweetener that is approximately 300 times sweeter than sucrose. It is widely used in food products and pharmaceuticals due to its non-nutritive properties. This article explores the biological activity of sodium saccharin, focusing on its metabolism, potential toxicological effects, and its implications for human health based on diverse research findings.

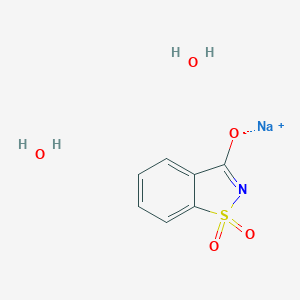

- Molecular Formula : C7H8NNaO5S

- Molecular Weight : 205.16 g/mol

- Melting Point : 228 °C

- Solubility : Highly soluble in water (1 kg/L at 20°C) .

Metabolism and Excretion

Sodium saccharin is primarily absorbed in the gastrointestinal tract, with studies indicating that 56–87% of orally administered doses are excreted unchanged in urine within a week. The metabolic profile shows minimal variation across different animal species, suggesting a consistent absorption mechanism . Notably, saccharin is not metabolized in the body; it has a half-life of approximately four hours and is predominantly excreted unchanged .

Carcinogenicity

A significant area of concern regarding sodium saccharin relates to its potential carcinogenic effects. Historical studies have shown that high dietary concentrations (≥1%) can lead to an increased incidence of urinary bladder tumors in male rats . The International Agency for Research on Cancer (IARC) classified sodium saccharin as possibly carcinogenic to humans based on these findings. However, subsequent reviews have suggested that the mechanisms leading to tumor formation in rats may not be applicable to humans, particularly due to species-specific responses .

Table 1: Summary of Carcinogenic Studies

| Study Type | Species | Findings | Reference |

|---|---|---|---|

| Long-term Feeding Study | Male Rats | Increased bladder tumors at ≥1% concentration | Tisdel et al., 1974 |

| Long-term Feeding Study | Female Rats | Non-significant tumor incidence | Arnold et al., 1980 |

| Dietary Study | Mice | Positive for malignant neoplasms | Prasad and Rai, 1986 |

| Negative Studies | Various | No tumorigenicity observed | Roe et al., 1970; Kroes et al., 1977 |

Genotoxicity

Research indicates that sodium saccharin exhibits weak clastogenic properties in vitro but does not covalently bind to DNA or induce unscheduled DNA synthesis . Most studies have shown it to be non-mutagenic in conventional bacterial systems, although some conflicting results exist .

Endocrine Disruption Potential

Recent assessments have raised concerns regarding the endocrine-disrupting potential of sodium saccharin. Ongoing evaluations under regulatory frameworks are examining its effects on hormonal balance and reproductive health . However, current data suggest that the risk remains low under typical consumption levels.

Case Studies and Epidemiological Data

Epidemiological studies have largely failed to establish a clear link between saccharin consumption and urinary bladder cancer in humans. For instance, a meta-analysis did not find substantial evidence correlating dietary saccharin intake with increased cancer risk . The consensus among health organizations is that while caution is warranted due to historical data from animal studies, sodium saccharin does not pose a significant risk when consumed within established acceptable daily intake (ADI) levels.

特性

IUPAC Name |

sodium;1,1-dioxo-1,2-benzothiazol-3-olate;dihydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO3S.Na.2H2O/c9-7-5-3-1-2-4-6(5)12(10,11)8-7;;;/h1-4H,(H,8,9);;2*1H2/q;+1;;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYGJDUHQRFKLBG-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NS2(=O)=O)[O-].O.O.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8NNaO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6155-57-3, 82385-42-0 | |

| Record name | 1,2-Benzisothiazol-3(2H)-one, 1,1-dioxide, sodium salt, dihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.301 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-Benzisothiazol-3(2H)-one, 1,1-dioxide, sodium salt, hydrate (1:1:?) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can saccharin sodium dihydrate be used to improve the pharmaceutical properties of poorly soluble drugs?

A1: Yes, research suggests that saccharin sodium dihydrate can enhance the physicochemical and pharmaceutical properties of poorly soluble drugs. For example, a study found that using saccharin sodium dihydrate during the crystallization of ketoprofen led to the formation of ketoprofen crystals with improved compressibility, mechanical properties, and tensile strength []. These improved characteristics allowed for the development of directly compressible tablets, potentially leading to better patient compliance.

Q2: Beyond its use as an excipient, does saccharin sodium dihydrate have any other applications in material science?

A2: Yes, saccharin sodium dihydrate has shown promise as an additive in electroforming processes. A study demonstrated its ability to significantly reduce the surface roughness of electrochemically synthesized nickel-cobalt alloy sheets []. This smoother surface is desirable for various applications, including enhancing the mechanical properties of the alloy.

Q3: Has saccharin sodium dihydrate been investigated for potential biological activity?

A3: Yes, recent studies have explored the biological activity of saccharin sodium dihydrate, particularly its effect on insects. Research on Drosophila species, including vinegar flies and spotted wing drosophila, has revealed that saccharin sodium dihydrate can inhibit development and induce mortality in a dose-dependent manner []. These findings suggest potential applications for saccharin sodium dihydrate in insect control strategies.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。